molecular formula C16H25BO3 B14039631 2-(4-(Methoxymethyl)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Methoxymethyl)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14039631
M. Wt: 276.2 g/mol
InChI Key: WJNXBKNCQYTOMX-UHFFFAOYSA-N
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Description

2-(4-(Methoxymethyl)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxymethyl)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to 50°C

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxymethyl)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The methoxymethyl group can be substituted under specific conditions to introduce different functional groups.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), oxidizing agents (e.g., H2O2)

    Conditions: Mild to moderate temperatures, inert atmosphere, and appropriate solvents (e.g., THF, toluene)

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Formation of phenols

    Substitution: Introduction of various functional groups depending on the substituent used

Scientific Research Applications

2-(4-(Methoxymethyl)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Methoxymethyl)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid
  • 4-(Methoxymethyl)-2,6-dimethylphenylboronic pinacol ester
  • 2-(4-(Hydroxymethyl)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-(Methoxymethyl)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the methoxymethyl group provides additional functionalization options, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C16H25BO3

Molecular Weight

276.2 g/mol

IUPAC Name

2-[4-(methoxymethyl)-2,6-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO3/c1-11-8-13(10-18-7)9-12(2)14(11)17-19-15(3,4)16(5,6)20-17/h8-9H,10H2,1-7H3

InChI Key

WJNXBKNCQYTOMX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)COC)C

Origin of Product

United States

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